![molecular formula C22H27N5O3 B12514742 tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate](/img/structure/B12514742.png)
tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzyl group, and a purine derivative with an oxan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Organic solvents like dichloromethane, catalysts like palladium or copper complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .
Medicine: Its structural features allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
tert-Butyl N-(6-chloro-9H-purin-2-yl)carbamate: A purine derivative with a chloro substituent, used in similar applications.
N-BOC-6-chloro-9H-purin-2-amine: Another purine derivative with protective groups, used in organic synthesis.
Uniqueness: tert-Butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate is unique due to its combination of a tert-butyl group, a benzyl group, and a purine derivative with an oxan-2-yl substituent. This unique structure provides distinct reactivity and binding properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[9-(oxan-2-yl)purin-6-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-22(2,3)30-21(28)26(13-16-9-5-4-6-10-16)19-18-20(24-14-23-19)27(15-25-18)17-11-7-8-12-29-17/h4-6,9-10,14-15,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQESHYDBISCRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4CCCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
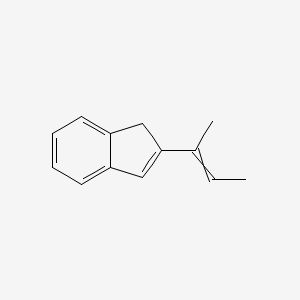
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
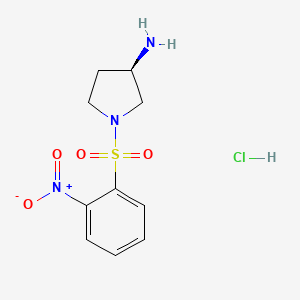
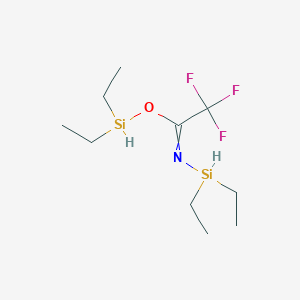
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
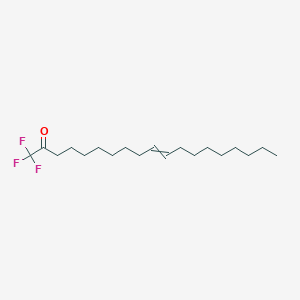
![N-benzyl-N-[(4,4-dimethyl-5H-1,3-oxazol-2-yl)methyl]-1-phenylmethanamine](/img/structure/B12514703.png)
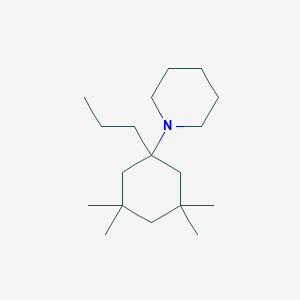
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
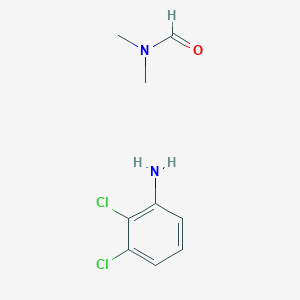
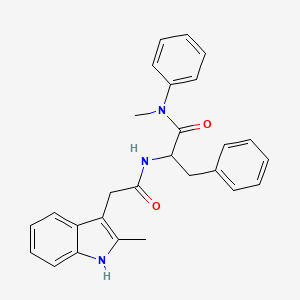
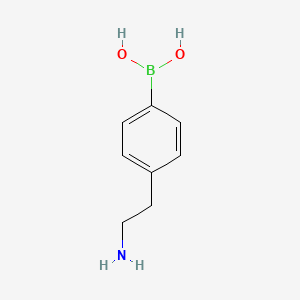
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
